![molecular formula C6H7NO3 B1506571 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid CAS No. 98140-76-2](/img/structure/B1506571.png)
5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid is an organic compound that is widely spread in food products and is formed in sugar-containing food when exposed to heat . It is widely used as an indicator of quality in food products . It is also employed to indicate the adulteration of food products with acid-converted invert syrups .
Synthesis Analysis
The synthesis of 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid has been studied extensively, and a variety of mechanisms have been proposed . This includes the dehydration of biomass, such as fructose and glucose, to give 5-hydroxymethylfurfural . For fructose dehydration, two main mechanisms have been suggested including a cyclic and an acyclic pathway, of which the cyclic pathway dominates .Molecular Structure Analysis
5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .Chemical Reactions Analysis
The reaction pathway of 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid involves humins forming either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .Mechanism of Action
Future Directions
The utilization and development of biomass resources is an efficient solution to mitigate the fossil energy crisis . 5-Hydroxymethylfurfural (HMF) is an important, highly functionalized, bio-based chemical building block, produced from the dehydration of hexoses . It can play a key role in the production of biomass-derived intermediates . The efficient HMFCA production made P. aeruginosa PC-1 a promising whole-cell biocatalyst for selective, large-scale biotransformation of HMF .
properties
IUPAC Name |
5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-3-4-1-2-5(7-4)6(9)10/h1-2,7-8H,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBYCUUTMFTJRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717740 | |
Record name | 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid | |
CAS RN |
98140-76-2 | |
Record name | 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.